Dihexyl Fumarate: A Comprehensive Technical Guide to its Molecular Structure and Analysis
Dihexyl Fumarate: A Comprehensive Technical Guide to its Molecular Structure and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihexyl fumarate (B1241708), the diester of hexyl alcohol and fumaric acid, is a molecule of interest with potential applications in various scientific fields. A thorough understanding of its molecular structure and analytical characterization is paramount for its synthesis, quality control, and investigation of its physicochemical and biological properties. This technical guide provides an in-depth overview of the molecular structure of dihexyl fumarate, detailed protocols for its analysis, and a discussion of potential biological activities based on related compounds.
Molecular Structure and Identification
Dihexyl fumarate is an organic compound with the systematic IUPAC name dihexyl (E)-but-2-enedioate.[1] It is characterized by a central four-carbon chain containing a trans-double bond, with two carboxylate groups at either end, each esterified with a hexyl group.
Chemical Identifiers
A comprehensive list of chemical identifiers for dihexyl fumarate is provided in the table below for unambiguous identification and database referencing.
| Identifier | Value | Reference |
| IUPAC Name | dihexyl (E)-but-2-enedioate | [1] |
| CAS Number | 19139-31-2 | [1] |
| Molecular Formula | C16H28O4 | [1][2][3] |
| Molecular Weight | 284.39 g/mol | [1][2] |
| Canonical SMILES | CCCCCCOC(=O)/C=C/C(=O)OCCCCCC | [1][2] |
| InChI | InChI=1S/C16H28O4/c1-3-5-7-9-13-19-15(17)11-12-16(18)20-14-10-8-6-4-2/h11-12H,3-10,13-14H2,1-2H3/b12-11+ | [1] |
| InChIKey | QMCVOSQFZZCSLN-VAWYXSNFSA-N | [1] |
Molecular Structure Diagram
The two-dimensional structure of dihexyl fumarate is depicted below, illustrating the connectivity of atoms and the trans-configuration of the double bond.
Caption: 2D Molecular Structure of Dihexyl Fumarate.
Physicochemical Properties
A summary of the key physicochemical properties of dihexyl fumarate is presented in the table below.
| Property | Value | Reference |
| Physical State | Liquid | [4] |
| Boiling Point | 359.1 °C at 760 mmHg | [2] |
| Density | 0.969 g/cm³ | [2] |
| XLogP3 | 4.9 | [1] |
| Topological Polar Surface Area | 52.6 Ų | [1] |
| Refractive Index | 1.456 | [2] |
Synthesis and Purification
Experimental Protocol: Synthesis by Fischer Esterification
Dihexyl fumarate can be synthesized via the Fischer esterification of fumaric acid with n-hexanol, typically using an acid catalyst.
Materials:
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Fumaric acid
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n-Hexanol (excess)
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Sulfuric acid (catalytic amount)
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Toluene
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5% Sodium bicarbonate solution
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate
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Dean-Stark apparatus
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Reflux condenser
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Separatory funnel
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Rotary evaporator
Procedure:
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In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine fumaric acid, a 5-10 fold molar excess of n-hexanol, and a catalytic amount of concentrated sulfuric acid in toluene.
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Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
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Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.
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Cool the reaction mixture to room temperature.
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Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the excess n-hexanol and toluene.
-
The resulting crude dihexyl fumarate can be further purified by vacuum distillation.
Logical Workflow for Synthesis and Purification
The following diagram illustrates the logical workflow for the synthesis and purification of dihexyl fumarate.
Caption: Workflow for Dihexyl Fumarate Synthesis.
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is essential for the comprehensive analysis and quality control of dihexyl fumarate.
Spectroscopic Analysis
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the hexyl chain protons and the vinylic protons of the fumarate backbone. The vinylic protons should appear as a singlet at approximately 6.8 ppm due to the trans-configuration. The protons of the hexyl chain will exhibit distinct multiplets corresponding to their positions relative to the ester oxygen.
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¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons of the ester groups (around 165 ppm), the vinylic carbons (around 134 ppm), and the carbons of the hexyl chains.
Predicted ¹H and ¹³C NMR Data (based on analogs):
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Vinylic (-CH=CH-) | ~6.8 (s) | ~134 |
| Carbonyl (-C=O) | - | ~165 |
| Methylene (-OCH₂-) | ~4.2 (t) | ~65 |
| Methylene (-CH₂-) | ~1.2-1.7 (m) | ~22-31 |
| Methyl (-CH₃) | ~0.9 (t) | ~14 |
The IR spectrum of dihexyl fumarate will be characterized by strong absorption bands corresponding to the C=O stretching of the ester functional group (around 1720 cm⁻¹) and the C=C stretching of the alkene (around 1645 cm⁻¹). C-O stretching bands will also be present in the 1300-1100 cm⁻¹ region.
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful tool for the identification and quantification of dihexyl fumarate. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 284, along with characteristic fragmentation patterns resulting from the loss of alkoxy and alkyl groups. PubChem lists a GC-MS entry for dihexyl fumarate with the NIST number 133274.[4]
Chromatographic Analysis
Experimental Protocol:
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
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Injector Temperature: 250 °C
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Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.
Experimental Protocol:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water or methanol (B129727) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength around 210-220 nm.
-
Injection Volume: 10-20 µL.
Logical Workflow for Analytical Characterization
The following diagram outlines a logical workflow for the comprehensive analysis of synthesized dihexyl fumarate.
Caption: Workflow for Analytical Characterization.
Potential Biological Activity and Signaling Pathways
While there is limited direct research on the biological activities of dihexyl fumarate, its structural analog, dimethyl fumarate (DMF), is a well-established therapeutic agent for multiple sclerosis and psoriasis. DMF is known to exert its effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][5]
Hypothetical Signaling Pathway
Based on the known mechanism of DMF, it is plausible that dihexyl fumarate, after potential hydrolysis to monomethyl fumarate and hexanol, could also modulate the Nrf2 pathway. The proposed hypothetical signaling pathway is illustrated below.
Caption: Hypothetical Nrf2 Signaling Pathway for Dihexyl Fumarate.
This pathway suggests that after cellular uptake and potential enzymatic hydrolysis, the active metabolite of dihexyl fumarate could interact with Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 would then bind to the Antioxidant Response Element (ARE) in the promoter regions of target genes, upregulating the expression of antioxidant and cytoprotective proteins.
Conclusion
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and analytical characterization of dihexyl fumarate. The detailed experimental protocols and logical workflows serve as a valuable resource for researchers working with this compound. While the biological activity of dihexyl fumarate is yet to be fully elucidated, the known pharmacology of its analog, dimethyl fumarate, suggests that the Nrf2 signaling pathway is a promising area for future investigation. The information presented herein is intended to facilitate further research and development involving dihexyl fumarate.
References
- 1. Dimethyl Fumarate Attenuates Di-(2-Ethylhexyl) Phthalate-Induced Nephrotoxicity Through the Nrf2/HO-1 and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transcriptomic Analysis of Fumarate Compounds Identifies Unique Effects of Isosorbide Di-(Methyl Fumarate) on NRF2, NF-kappaB and IRF1 Pathway Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihexyl fumarate | C16H28O4 | CID 5271574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dimethyl Fumarate Controls the NRF2/DJ-1 Axis in Cancer Cells: Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
